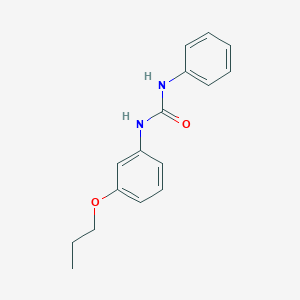![molecular formula C20H21ClN2O2 B267123 N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide](/img/structure/B267123.png)
N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide, also known as ACBC, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields. ACBC is a benzamide derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied in detail.
科学研究应用
N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes such as ion channel regulation, calcium signaling, and protein synthesis. N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide has been used as a tool compound to study the role of the sigma-1 receptor in various physiological and pathological conditions, including pain, depression, and neurodegenerative diseases.
作用机制
N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide acts as a selective agonist of the sigma-1 receptor, which is a chaperone protein that is located in the endoplasmic reticulum and plasma membrane of cells. N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide binds to the sigma-1 receptor with high affinity and modulates its activity, leading to the activation of downstream signaling pathways. The sigma-1 receptor has been implicated in various cellular processes, including calcium signaling, oxidative stress, and protein folding. N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide has been shown to have neuroprotective and anti-inflammatory effects in various experimental models, suggesting that it may have therapeutic potential for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of oxidative stress, and the regulation of protein folding. N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide has been shown to protect neurons from oxidative stress and excitotoxicity in vitro and in vivo, suggesting that it may have neuroprotective effects. N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide has also been shown to have anti-inflammatory effects in experimental models of neuroinflammation and autoimmune diseases.
实验室实验的优点和局限性
N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide has several advantages for lab experiments, including its high affinity and selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide has some limitations, including its limited solubility in aqueous solutions, its instability in some solvents, and its potential for off-target effects. These limitations can be overcome by using appropriate solvents, stabilizers, and controls in experimental designs.
未来方向
There are several future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide, including the development of more potent and selective sigma-1 receptor agonists, the characterization of the downstream signaling pathways activated by N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide, the investigation of the role of the sigma-1 receptor in various physiological and pathological conditions, and the evaluation of the therapeutic potential of N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide for neurodegenerative diseases and other disorders. Additionally, the development of new methods for the synthesis and purification of N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide may improve its yield and purity, and facilitate its use in future research.
合成方法
The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide has been achieved using several methods, including the reaction of 2-chlorobenzoyl chloride with 4-(1-azepanylcarbonyl)aniline in the presence of a base such as triethylamine. Other methods involve the reaction of 2-chlorobenzamide with 4-(1-azepanylcarbonyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The yield and purity of N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide can be improved by using different solvents, reaction temperatures, and reaction times.
属性
产品名称 |
N-[4-(1-azepanylcarbonyl)phenyl]-2-chlorobenzamide |
|---|---|
分子式 |
C20H21ClN2O2 |
分子量 |
356.8 g/mol |
IUPAC 名称 |
N-[4-(azepane-1-carbonyl)phenyl]-2-chlorobenzamide |
InChI |
InChI=1S/C20H21ClN2O2/c21-18-8-4-3-7-17(18)19(24)22-16-11-9-15(10-12-16)20(25)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-14H2,(H,22,24) |
InChI 键 |
WCBCMQHULMMWLU-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
规范 SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[3-(1-Methylethoxy)phenyl]carbamoyl}benzoic Acid](/img/structure/B267041.png)
![1-[2-(3,4-dimethylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267043.png)


![4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid](/img/structure/B267048.png)
![4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267049.png)
![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B267050.png)

![4-{2-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267053.png)
![N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B267054.png)



